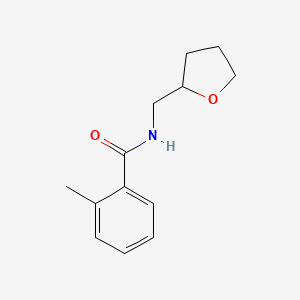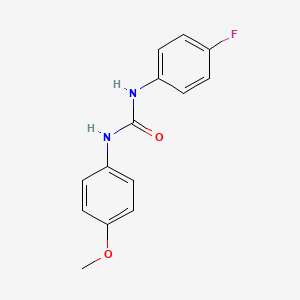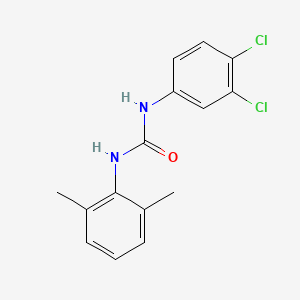![molecular formula C13H16N2O2 B3846323 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole
説明
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as VUF 8430 and belongs to the class of imidazole-based compounds. It has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
作用機序
The exact mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to exhibit antioxidant activity. It has been reported to reduce oxidative stress in various cell types, including neurons and cardiomyocytes. Additionally, it has been shown to improve glucose metabolism in diabetic mice.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole in lab experiments is its high potency. It has been shown to exhibit biological activity at low concentrations, making it a cost-effective option for researchers. Additionally, its synthetic nature allows for easy modification of its chemical structure, which can be useful for optimizing its biological activity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, more research is needed to explore its potential use in combination with other compounds for synergistic therapeutic effects.
科学的研究の応用
1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Other studies have investigated its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-5-2-3-6-13(12)17-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDMVDDVIZGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3846244.png)

![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B3846255.png)
![1,3-dicyclohexyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3846263.png)
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)

![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)


